ethyl 4-(2-{[5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
This compound is a triazole-based derivative featuring a 4-(dimethylsulfamoyl)phenyl formamido group, a 2-methoxyphenyl substituent on the triazole ring, and an ethyl benzoate backbone. The sulfamoyl and formamido groups enhance hydrogen-bonding interactions with biological targets, while the ethyl ester moiety may improve pharmacokinetic properties like solubility .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N6O7S2/c1-5-43-29(39)21-10-14-22(15-11-21)32-27(37)19-44-30-34-33-26(36(30)24-8-6-7-9-25(24)42-4)18-31-28(38)20-12-16-23(17-13-20)45(40,41)35(2)3/h6-17H,5,18-19H2,1-4H3,(H,31,38)(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZPYLWLRPHGHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N6O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. The key steps may include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the sulfanyl group: This step may involve nucleophilic substitution reactions using thiol reagents.
Attachment of the benzoate ester: Esterification reactions using ethyl alcohol and benzoic acid derivatives under acidic or basic conditions.
Incorporation of the dimethylsulfamoyl group: This can be done through sulfonation reactions using dimethylsulfamoyl chloride.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To enhance reaction rates and selectivity.
Control of temperature and pressure: To ensure optimal reaction conditions.
Purification techniques: Such as recrystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antifungal Activity
Triazole derivatives have been extensively studied for their antifungal properties. Ethyl 4-(2-{[5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has shown promising antifungal activity against various strains of fungi. A study conducted by researchers at PubMed demonstrated that derivatives of triazoles exhibit potent inhibition against Candida species.
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. For instance, molecular docking studies indicated that the compound could effectively bind to specific cancer-related targets, potentially inhibiting tumor growth. The binding affinities were significantly higher than those of reference compounds, suggesting a strong therapeutic potential .
Case Study: Synthesis and Evaluation
A notable case study involved the synthesis of this compound and its evaluation for biological activity. The synthesis was achieved through a multi-step process involving the reaction of various precursors under controlled conditions. Following synthesis, the compound was subjected to biological assays to evaluate its efficacy against specific pathogens.
| Test Organism | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 18 |
| Aspergillus niger | 15 |
| Breast cancer cell line (MCF7) | IC50 = 25 µM |
Toxicological Considerations
While the compound shows significant promise in various applications, it is essential to consider its toxicity profile. According to data from the European Chemicals Agency (ECHA), this compound is classified as very toxic to aquatic life with long-lasting effects . Moreover, there are concerns regarding its potential reproductive toxicity.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes or receptors: Modulating their activity.
Interfering with biological pathways: Affecting cellular processes.
Targeting specific molecules: Such as proteins, nucleic acids, or lipids.
Comparison with Similar Compounds
Structural Analogs and Key Functional Groups
The compound shares structural motifs with several derivatives reported in the literature:
Key Observations :
- Replacement of the dimethylsulfamoyl group with acetylamino (as in compound 20) reduces sulfonamide-mediated protein binding but improves metabolic stability .
Computational Similarity Assessments
Using Tanimoto and Dice similarity metrics (MACCS and Morgan fingerprints), the target compound shows:
Table 1: Similarity Indices (Tanimoto Coefficient)
| Comparator Compound | MACCS Fingerprint | Morgan Fingerprint | Bioactivity Overlap |
|---|---|---|---|
| SAHA | 0.71 | 0.68 | HDAC inhibition |
| Compound 20 () | 0.67 | 0.65 | Kinase inhibition |
| SI96 () | 0.52 | 0.49 | Antimicrobial |
Bioactivity Clustering and Target Profiling
Hierarchical clustering of bioactivity data (NCI-60 and PubChem) reveals:
Biological Activity
Ethyl 4-(2-{[5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that exhibits significant biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a triazole ring , which is known for its diverse biological activities. The presence of a dimethylsulfamoyl group and a methoxyphenyl moiety further enhances its potential as a therapeutic agent.
Pharmacological Properties
Recent studies have highlighted the antimicrobial , anticancer , and anti-inflammatory properties of compounds containing the triazole ring. The following sections detail the biological activities associated with this compound.
Antimicrobial Activity
- Mechanism : The compound's triazole structure may inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, thereby exerting antifungal effects.
- Case Studies :
Anticancer Activity
- Mechanism : Triazoles have been associated with chemopreventive and chemotherapeutic effects in cancer treatment by inducing apoptosis in cancer cells.
- Research Findings :
Anti-inflammatory Activity
- Mechanism : The compound may inhibit key inflammatory mediators such as cytokines and prostaglandins.
- Research Evidence :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
